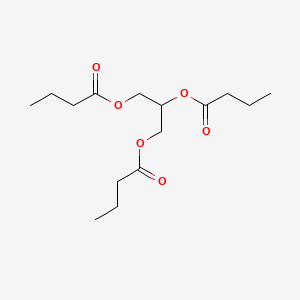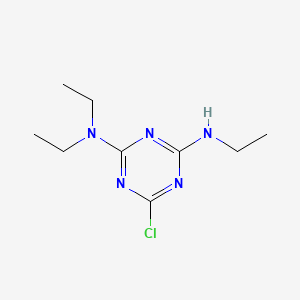
Tesicam
Übersicht
Beschreibung
TESICAM: is a compound patented by Pfizer, Chas. and Co., Inc. It falls under the category of anti-inflammatory agents. In preclinical models, this compound demonstrates potent anti-inflammatory activity against carrageenin-induced edema in rats .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for TESICAM are not widely documented in the public domain. it is likely that organic synthesis methods involving isoquinoline derivatives are employed.
Reaction Conditions:: Specific reaction conditions for this compound synthesis remain proprietary. Researchers would need to explore literature or patents to uncover detailed synthetic protocols.
Industrial Production:: The industrial production of this compound involves scaling up the synthetic process. Companies like Pfizer would optimize the reaction conditions, purification steps, and yield to ensure efficient large-scale production.
Analyse Chemischer Reaktionen
TESICAM unterliegt wahrscheinlich verschiedenen chemischen Reaktionen. Einige Möglichkeiten sind:
Oxidation: Oxidative Prozesse können zur Bildung von funktionellen Gruppen (z. B. Hydroxylierung) führen.
Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern.
Substitution: Der Austausch bestimmter Atome oder Gruppen kann zu Derivaten führen.
Kondensation: this compound kann an Kondensationsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:: Ohne spezifische Daten können wir nur über Reagenzien und Bedingungen spekulieren. Typische Reagenzien sind Oxidationsmittel (z. B. KMnO4), Reduktionsmittel (z. B. NaBH4) und Lewis-Säuren (z. B. AlCl3).
Hauptprodukte:: Die Hauptprodukte von this compound hängen von den durchgeführten spezifischen Reaktionen ab. Dies können hydroxylierte, reduzierte oder substituierte Derivate sein.
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von TESICAM erstrecken sich auf verschiedene Bereiche:
Chemie: Forscher untersuchen seine Reaktivität, Stabilität und sein Potenzial als Baustein für andere Verbindungen.
Biologie: Untersuchungen konzentrieren sich auf seine Wechselwirkungen mit biologischen Molekülen (z. B. Enzyme, Rezeptoren).
Medizin: Die entzündungshemmenden Eigenschaften von this compound machen es für die Medikamentenentwicklung relevant.
Industrie: Unternehmen erforschen seinen Einsatz in der Materialwissenschaft oder als Ausgangsstoff für andere Medikamente.
5. Wirkmechanismus
Der genaue Mechanismus, durch den this compound seine entzündungshemmenden Wirkungen entfaltet, ist noch Gegenstand aktueller Forschung. Es beinhaltet wahrscheinlich Wechselwirkungen mit bestimmten zellulären Zielstrukturen oder Signalwegen. Weitere Studien sind erforderlich, um diese Mechanismen aufzuklären.
Wirkmechanismus
The precise mechanism by which TESICAM exerts its anti-inflammatory effects remains an area of active research. It likely involves interactions with specific cellular targets or signaling pathways. Further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von TESICAM liegt in seiner spezifischen Struktur und entzündungshemmenden Aktivität. Leider sind keine direkten Analoga bekannt. Forscher können es mit verwandten Isochinolin-Derivaten vergleichen oder seine besonderen Merkmale untersuchen.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1,3-dioxo-4H-isoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-9-5-7-10(8-6-9)18-15(21)13-11-3-1-2-4-12(11)14(20)19-16(13)22/h1-8,13H,(H,18,21)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCORKBTTGTRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)NC2=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865021 | |
| Record name | N-(4-Chlorophenyl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21925-88-2 | |
| Record name | Tesicam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021925882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TESICAM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21925-88-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X48DWE4EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1683034.png)

